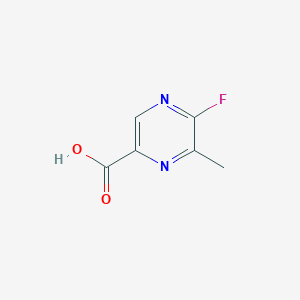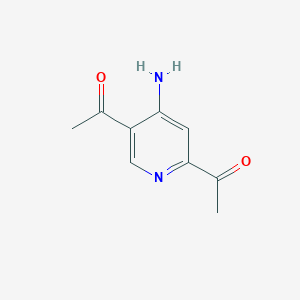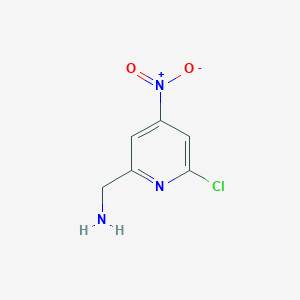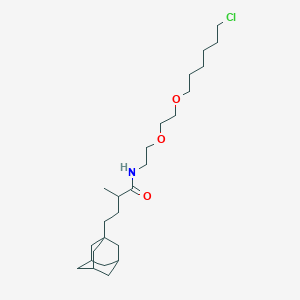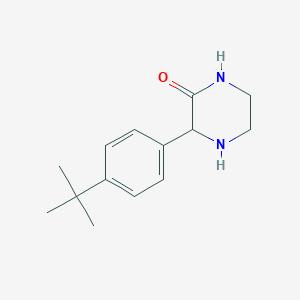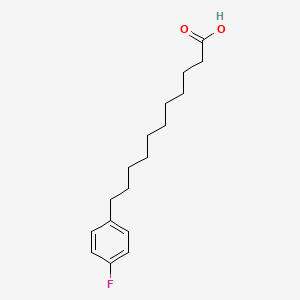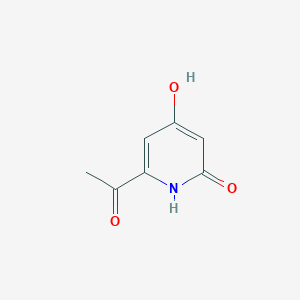
1-(4,6-Dihydroxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dihydroxypyridin-2-YL)ethanone: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of two hydroxyl groups at positions 4 and 6 on the pyridine ring and an ethanone group at position 2. The presence of hydroxyl groups makes it a potential candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dihydroxypyridin-2-YL)ethanone can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dihydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine-2,4,6-trione.
Reduction: Formation of 1-(4,6-dihydroxypyridin-2-yl)ethanol.
Substitution: Formation of 1-(4,6-dialkoxypyridin-2-yl)ethanone or 1-(4,6-diacylpyridin-2-yl)ethanone.
Scientific Research Applications
Chemistry: 1-(4,6-Dihydroxypyridin-2-YL)ethanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant agents .
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(4,6-Dihydroxypyridin-2-YL)ethanone involves its interaction with molecular targets through its hydroxyl and ethanone groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ethanone group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Hydroxy-2,6-dimethyl-5,6-dihydro-3-pyridinyl)ethanone
- 1-(6-Amino-1,3-benzodioxol-5-yl)-2-chloroethanone
- 1-(5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3-pyridinyl)ethanone
Comparison: In contrast, similar compounds may have different substituents that alter their chemical and biological properties .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-acetyl-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-4(9)6-2-5(10)3-7(11)8-6/h2-3H,1H3,(H2,8,10,11) |
InChI Key |
QCYXBMISGWZIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)

